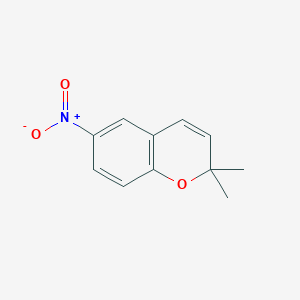

6-Nitro-2,2-dimethylchromene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33143-28-1 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2,2-dimethyl-6-nitrochromene |

InChI |

InChI=1S/C11H11NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-7H,1-2H3 |

InChI Key |

MJVCBDKNZRGZDF-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C |

Synonyms |

2,2-Dimethyl-6-nitro-2H-1-benzopyran; 2,2-Dimethyl-6-nitro-2H-benzo[b]pyran; 2,2-Dimethyl-6-nitro-2H-benzopyran; 2,2-Dimethyl-6-nitro-2H-chromene; 2,2-Dimethyl-6-nitrobenzopyran; 2,2-Dimethyl-6-nitrochromene; 6-Nitro-2,2-dimethyl-2H-chromene |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Nitro Moiety

The nitro group significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing nature. This affects both its own transformation and the reactivity of the aromatic ring to which it is attached.

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation, and in the case of 6-nitro-2,2-dimethylchromene, it provides a pathway to the corresponding 6-amino-2,2-dimethylchromane. This transformation is significant as aminochromanes are core structures in various biologically active molecules. The selective reduction of the nitro group without affecting the chromene double bond or other functional groups is a key challenge.

Homogeneous catalytic hydrogenation is a prominent method for this conversion. Catalysts based on earth-abundant metals, such as cobalt, have been explored for the hydrogenation of nitroarenes. nih.gov For instance, a molecularly well-defined cobalt corrole (B1231805) catalyst has been shown to effectively mediate the homogeneous hydrogenation of various nitroarenes to the corresponding anilines. nih.gov This type of catalyst is noteworthy for its broad functional group tolerance, which is crucial when dealing with multifunctional molecules like this compound. nih.gov The general mechanism for the reduction of a nitro group to an amine involves several intermediates, highlighting the complexity of controlling the reaction to achieve the desired product selectively. sioc-journal.cn

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). researchgate.netgoogle.com The choice of catalyst and reaction conditions (e.g., solvent, temperature, hydrogen pressure) is critical to prevent the reduction of the double bond in the pyran ring and to avoid the formation of undesired byproducts like azo or azoxy compounds. google.com For example, the addition of catalytic amounts of vanadium compounds to noble metal-catalyzed hydrogenations has been shown to suppress the accumulation of hydroxylamine (B1172632) intermediates, leading to purer amino products. google.com

A summary of common reduction methods is presented below:

| Reagent/Catalyst | Product | Notes |

| H₂, Pd/C | 6-Amino-2,2-dimethylchromane | A standard method for nitro group reduction. researchgate.net |

| H₂, Pt/C | 6-Amino-2,2-dimethylchromane | Another effective noble metal catalyst. google.com |

| Cobalt Corrole Catalyst, H₂ | 6-Amino-2,2-dimethylchromane | A homogeneous catalyst with good functional group tolerance. nih.gov |

| Fe, Acetic Acid | 6-Amino-2,2-dimethylchromane | A classic method for nitro group reduction in acidic media. chim.it |

| Zn, Acetic Acid | 6-Amino-2,2-dimethylchromane | Another reducing metal system suitable for this transformation. chim.it |

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). youtube.comvedantu.com Its powerful electron-withdrawing nature, through both inductive and resonance effects, pulls electron density out of the benzene (B151609) ring. youtube.comtardigrade.in This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. vedantu.com The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, making these sites particularly unattractive to an incoming electrophile. youtube.comvedantu.com Consequently, electrophilic substitution, if it occurs, is directed to the meta position, which is less deactivated. youtube.comvedantu.com

Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SNA). masterorganicchemistry.comlibretexts.org This is particularly true when the nitro group is positioned ortho or para to a good leaving group. masterorganicchemistry.comopenstax.org The nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance. libretexts.orgopenstax.org In this compound, the nitro group is para to the oxygen atom of the pyran ring. While the ether oxygen is not a typical leaving group in SNA, the principle of activation by the nitro group remains relevant for potential reactions with strong nucleophiles that might target the aromatic ring. organicchemistrytutor.comrsc.org

Transformations of the Chromene Heterocycle

The pyran ring of the chromene system, with its embedded double bond, is a site of significant reactivity.

Cycloaddition reactions offer a powerful tool for constructing complex ring systems. The double bond of the chromene can act as a dienophile or a dipolarophile in various cycloaddition reactions. libretexts.org While specific examples for this compound are not extensively documented, the general reactivity of chromenes suggests their potential participation in such transformations. For example, [4+2] cycloadditions (Diels-Alder reactions) and [2+2] cycloadditions are common for alkene systems. libretexts.orgyoutube.com The feasibility of these reactions is governed by frontier molecular orbital theory. youtube.comyoutube.com Metal-catalyzed cycloadditions, for instance using rhodium or chromium complexes, have expanded the scope of these reactions for various unsaturated systems. nih.gov It is plausible that under appropriate thermal or photochemical conditions, or with suitable catalysts, this compound could undergo cycloaddition reactions to form more complex polycyclic structures. youtube.comnih.gov

The double bond in the chromene ring is susceptible to oxidation, most notably epoxidation. The epoxidation of this compound yields the corresponding epoxide, a valuable intermediate for further functionalization. This reaction can be achieved using various oxidizing agents.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes. uea.ac.uk The reaction of 6-nitro-2-phenyl-chromene with m-CPBA has been reported to produce the corresponding epoxide in high yield. uea.ac.uk

Catalytic asymmetric epoxidation has also been successfully applied to chromene derivatives, including this compound, to produce enantiomerically enriched epoxides. Chiral manganese(III)-salen complexes are effective catalysts for this transformation, often in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaClO) or a urea-hydrogen peroxide adduct. iitm.ac.inmdpi.com The electron-deficient nature of the double bond in this compound has been shown to lead to excellent enantiomeric excesses in these catalytic systems. iitm.ac.in

A summary of epoxidation results for this compound is provided below:

| Catalyst/Oxidant | Co-catalyst/Additive | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (Salen)Mn(III) Complex / Urea-H₂O₂ | Ammonium Acetate | 100 | 100 | iitm.ac.in |

| (Salen)Mn(III) Complex / H₂O₂ | AOE-14 (surfactant) | 61 | 86 | researchgate.net |

| Chiral (Salen)Mn(III) Complex / NaClO | 4-Phenylpyridine N-oxide | 88 | 91 | mdpi.com |

Intramolecular and Intermolecular Reaction Mechanisms

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. wikipedia.org this compound and its derivatives are effective substrates in various cascade sequences, leveraging the reactivity of the nitroalkene moiety and the chromene core.

A prominent example involves the synthesis of 3-nitrochromenes from salicylaldehydes and nitroalkenes, which proceeds via a cascade oxa-Michael-Henry-dehydration reaction sequence. chim.itnih.gov Although this synthesis builds the chromene ring itself, related cascade transformations can start from pre-formed nitrochromenes like this compound. The electron-deficient double bond in 3-nitrochromenes, which is analogous to the reactivity that can be induced in the 3,4-double bond of this compound, is an excellent Michael acceptor. chim.it

For instance, cascade reactions can be initiated by the addition of a nucleophile to the activated double bond of a chromene derivative. This can be followed by an intramolecular reaction, leading to the rapid construction of polycyclic systems. An example of such a sequence is the reaction of 3-nitro-2-trihalomethyl-2H-chromenes with azomethine ylides, which proceeds via a [3+2]-cycloaddition followed by further transformations to yield complex pyrrolidine-fused chromanes. chim.it

Another type of cascade reaction involving chromene structures is the formal intramolecular [4+2] cycloaddition of 1,6-enynes, which can be catalyzed by transition metals like gold. wikipedia.org While not directly documented for this compound, its structural motifs can be incorporated into substrates for such complex transformations.

Sequential transformations are also common. For example, this compound can first be epoxidized and then subjected to a nucleophilic ring-opening, as discussed previously. This two-step sequence transforms a simple alkene into a more complex, highly functionalized chroman derivative. researchgate.netmdpi.com

Table 2: Examples of Cascade and Sequential Reactions Involving Chromene Scaffolds

| Starting Material(s) | Reaction Type | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde (B1680747), Nitroalkene | Cascade | Oxa-Michael addition, Henry reaction, Dehydration | 3-Nitrochromene | chim.it, beilstein-journals.org |

| 3-Nitro-2H-chromene, Azomethine ylide | Cascade | [3+2] Cycloaddition | Pyrrolidine-fused chromane (B1220400) | chim.it |

| This compound | Sequential | 1. Asymmetric Epoxidation; 2. Regioselective Ring-Opening | trans-4-Amino-3-hydroxychroman | molaid.com, researchgate.net |

| 1,6-Enyne with chromene moiety | Cascade | Gold-catalyzed Cycloisomerization | Tricyclic product | wikipedia.org |

Kinetic Studies for Reaction Mechanism Elucidation

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by providing quantitative data on reaction rates, the influence of reactant concentrations, and the effects of catalysts. For reactions involving this compound, kinetic data has been particularly insightful in the context of asymmetric epoxidation.

In studies of the enantioselective epoxidation of various unfunctionalized olefins, including this compound, catalyzed by chiral salen Mn(III) complexes, the turnover frequency (TOF) is a key parameter that is measured. rsc.orgrsc.org The TOF provides a measure of the catalyst's efficiency and can be used to compare the rates of reaction for different substrates or under different conditions. For example, significantly higher TOF values were observed when using a catalyst supported on an imidazolium-based ionic liquid-functionalized graphene oxide compared to the unsupported complex, indicating an acceleration of the reaction rate. rsc.org

In one study, the epoxidation of this compound using a thermoresponsive polymer-supported catalyst was investigated. rsc.org The reaction rate, as indicated by conversion over time, was found to be significantly enhanced by the self-assembly of the catalyst into micelles in an aqueous system. However, for sterically hindered alkenes like this compound, lower conversions were observed compared to less bulky substrates like styrene, suggesting that steric factors play a significant role in the reaction kinetics. rsc.org

Furthermore, kinetic resolution studies can provide mechanistic information. In the kinetic resolution of racemic 3-nitro-2H-chromenes (structurally related to the subject compound) via cycloaddition, the differential rates of reaction for the two enantiomers allow for their separation and provide insight into the transition state of the reaction. chim.it Similarly, kinetic studies of the aziridination of 6-acyl-2,2-dimethylchromene showed a linear relationship between the enantiomeric excess (ee) of the catalyst and the product, which is consistent with a mechanism involving a single, monomeric catalytic species being responsible for the enantioselection. acs.org

Table 3: Kinetic Data for Epoxidation of this compound

| Catalyst System | Oxidant | TOF (h⁻¹) | Conversion (%) | Time (h) | Key Finding from Kinetics | Reference |

|---|---|---|---|---|---|---|

| IL-functionalized GO-supported Salen-Mn(III) | NaClO | 471 | 99 | 1.5 | Supported catalyst significantly accelerates the reaction compared to the neat complex. | rsc.org |

| PNIPAAM-supported Salen-Mn(III) | NaClO | 18 | 14 | 24 | Reaction rate is lower for sterically hindered substrates. Micelle formation enhances rate. | rsc.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 6-nitro-2,2-dimethylchromene. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the molecular structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The gem-dimethyl protons at the C2 position would typically appear as a sharp singlet, integrating to six protons, due to their equivalence and lack of adjacent protons for coupling. The vinyl protons on the chromene ring system would present as doublets due to coupling with each other. The aromatic protons would exhibit a more complex splitting pattern, influenced by their substitution pattern and coupling with neighboring protons. The electron-withdrawing nitro group at the C6 position would deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm value). libretexts.org

The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom. The chemical shifts of the carbon atoms are indicative of their electronic environment. The quaternary carbon (C2) bearing the two methyl groups would appear in the aliphatic region. The carbons of the vinyl group (C3 and C4) would resonate in the olefinic region of the spectrum. The aromatic carbons would be observed in the downfield aromatic region, with their specific shifts influenced by the oxygen atom of the chromene ring and the strong electron-withdrawing effect of the nitro group. organicchemistrydata.orgudel.edu The carbon atom directly attached to the nitro group (C6) is expected to be significantly deshielded.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 x CH₃ (gem-dimethyl) | ~1.4-1.5 (s, 6H) | ~28 |

| C2 | - | ~77 |

| H3 | ~5.7-5.9 (d, 1H) | ~122 |

| H4 | ~6.4-6.6 (d, 1H) | ~130 |

| C4a | - | ~121 |

| H5 | ~7.8-8.0 (d, 1H) | ~125 |

| C6 | - | ~142 |

| H7 | ~7.9-8.1 (dd, 1H) | ~128 |

| H8 | ~6.8-7.0 (d, 1H) | ~116 |

| C8a | - | ~155 |

Note: These are predicted values based on typical chemical shifts for similar chromene structures and the known effects of substituents. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netyoutube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinyl protons (H3 and H4) and between the adjacent aromatic protons (e.g., H7 and H8, and H5 and H7). magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the carbon spectrum based on the already assigned proton spectrum. For instance, the signal for the gem-dimethyl protons would correlate with the C2-methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework. For example, the gem-dimethyl protons would show a correlation to the C2 quaternary carbon. youtube.com

These 2D NMR techniques, when used in concert, provide a comprehensive and detailed map of the molecular structure, confirming the placement of the nitro group and the dimethylchromene core.

For this compound that exists in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about the structure and packing in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide insights into the local environment of the nuclei. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. sathyabama.ac.in Solid-state NMR can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide a molecular "fingerprint" for identification. dtu.dkspectroscopyonline.comcovalentmetrology.comphotothermal.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum provides a characteristic pattern of absorption bands corresponding to the different functional groups present in this compound.

Key expected FT-IR absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the dimethyl groups, appearing just below 3000 cm⁻¹.

C=C stretching: From the vinyl group and the aromatic ring, in the 1600-1450 cm⁻¹ region.

NO₂ stretching: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. These are often very intense peaks. organicchemistrydata.org

C-O-C stretching: The ether linkage in the chromene ring will have characteristic stretching vibrations in the fingerprint region (approximately 1250-1050 cm⁻¹).

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| Symmetric NO₂ Stretch | 1350-1300 | Strong |

| C=C Stretch (Aromatic & Vinyl) | 1600-1450 | Medium |

| C-O-C Stretch (Ether) | 1250-1050 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations of the aromatic ring system.

The C=C double bond stretching of the vinyl group.

The symmetric stretching vibration of the nitro group , which is also Raman active.

Vibrations of the C-C backbone .

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and characterization.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides valuable information about the conjugated systems and functional groups present.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides a fingerprint of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

For this compound, the key chromophores are the nitro-substituted benzene (B151609) ring and the vinyl ether moiety of the chromene system. The UV-Vis spectrum is expected to display distinct absorption bands corresponding to specific electronic transitions. Based on analyses of related nitroaromatic compounds, these transitions can be assigned as follows: uni-muenchen.de

π→π* Transitions: These are typically high-intensity absorptions. The extended conjugation involving the benzene ring, the oxygen atom, the double bond of the pyran ring, and the powerful electron-withdrawing nitro group would lead to strong absorption bands. One band is expected from the π-system of the benzene ring itself, while another, more intense charge-transfer band involving the nitro group and the benzene ring is anticipated at lower energy (longer wavelength). uni-muenchen.de

n→π* Transitions: These are lower-intensity (often "forbidden") transitions. They involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro group or the ether oxygen, to an anti-bonding π* orbital. These bands typically appear at longer wavelengths than the π→π* transitions. uni-muenchen.de

While specific experimental data for isolated this compound is not extensively published, the expected absorption maxima can be inferred from similar structures. Nitrobenzaldehydes, for instance, show weak n→π* transitions near 350 nm, moderately intense π→π* transitions around 300 nm, and very strong π→π* transitions near 250 nm. uni-muenchen.de Furthermore, related photochromic molecules like 6-nitro BIPS (which contains the 6-nitrochromene core) exhibit strong absorption in the visible region (e.g., at 540 nm) upon UV irradiation, indicating the formation of a highly conjugated colored species. researchgate.net

Table 1: Expected UV-Vis Absorption Bands for this compound

| Wavelength (λ_max) Range | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) | Assigned Electronic Transition | Associated Chromophore |

| ~340-380 nm | Low (< 200) | n→π | Nitro Group (NO₂) |

| ~280-320 nm | Moderate (1,000 - 10,000) | π→π | Benzene Ring |

| ~240-270 nm | High (> 10,000) | π→π* (Charge Transfer) | Nitro-substituted Aromatic System |

Fluorescence and phosphorescence are emission processes where a molecule releases energy in the form of light after being electronically excited. These luminescence properties are highly dependent on molecular structure.

Dedicated fluorescence and phosphorescence studies for this compound are not widely available in scientific literature. This is not unexpected, as nitroaromatic compounds are well-known to be potent fluorescence quenchers. nih.gov The presence of the strongly electron-withdrawing nitro group often introduces efficient non-radiative decay pathways that compete with and dominate over fluorescence emission.

The primary mechanism for this quenching is typically Photoinduced Electron Transfer (PET). mdpi.com In this process, the excited state of the chromene ring, which is relatively electron-rich, can be quenched by the electron-deficient nitroaromatic system. An electron is transferred from the excited fluorophore to the nitro group, leading to a non-emissive charge-separated state that relaxes to the ground state, releasing energy as heat rather than light. mdpi.comacs.org Because of this highly efficient quenching mechanism, this compound is not expected to be significantly fluorescent or phosphorescent.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.

While this compound is a solid that can likely be crystallized, a published single-crystal X-ray structure was not identified in the reviewed literature. However, an SC-XRD analysis would provide the crucial data summarized in the table below, confirming the planar nature of the fused ring system and the precise geometry of the nitro and dimethyl groups.

Table 2: Representative Data Obtained from Single Crystal X-ray Diffraction

| Parameter | Description | Example Data |

| Formula | Molecular formula of the compound. | C₁₁H₁₁NO₃ |

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |

| Key Bond Lengths | Precise distances between specific atoms (e.g., C-N of the nitro group). | C(6)–N(1) = 1.48 Å |

| Key Bond Angles | Precise angles between three connected atoms (e.g., O-N-O). | O(1)–N(1)–O(2) = 124.5° |

| Torsion Angles | Defines the conformation around specific bonds. | C(5)-C(6)-N(1)-O(1) = 175° |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's "exact mass," which is the calculated mass based on the most abundant isotope of each element in the formula. libretexts.org Since every elemental combination has a unique exact mass due to the mass defect of its constituent atoms, HRMS can be used to unequivocally confirm the elemental formula of a compound. libretexts.org

For this compound, HRMS would be used to verify its molecular formula of C₁₁H₁₁NO₃. The experimentally determined exact mass of the protonated molecular ion, [M+H]⁺, would be compared to the theoretically calculated value. A match within a very small tolerance (typically < 5 parts per million) provides strong evidence for the assigned formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Found (m/z) |

| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | 206.0812 | Value to be determined experimentally |

Chiroptical Spectroscopy

Chiroptical spectroscopy, encompassing Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is crucial for the characterization of chiral molecules. As this compound possesses a stereogenic center at the C2 position (if substituted as such to create chirality, though the parent compound is achiral), these techniques are vital for assigning the absolute configuration of its enantiomers.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the change in the wavelength of polarized light. Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light. bhu.ac.in Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

For chromane (B1220400) derivatives, a helicity rule has been established that correlates the conformation of the dihydropyran ring to the sign of the Cotton effect in the CD spectrum. bhu.ac.in A positive or negative Cotton effect, which is the characteristic change in ORD and/or CD in the vicinity of an absorption band, can be used to assign the P (plus) or M (minus) helicity of the heterocyclic ring, and thus the absolute configuration of the enantiomers. bhu.ac.in

The electronic transitions of the chromophore in this compound are influenced by its stereochemistry. The nitro group, being a strong chromophore, will also contribute significantly to the chiroptical properties. The interaction between the chiral center and the chromophores dictates the observed ORD and CD spectra.

The table below outlines the general principles of using ORD and CD for the enantiomeric characterization of a chiral derivative of this compound.

| Technique | Principle | Application to this compound | Expected Outcome |

| ORD | Measures the change of optical rotation with wavelength. | Determination of the sign and magnitude of rotation across a range of wavelengths. | A plain or anomalous curve, with the sign of the Cotton effect correlating to a specific enantiomer. bhu.ac.in |

| CD | Measures the differential absorption of circularly polarized light. | Identification of positive or negative Cotton effects associated with electronic transitions of the chromophores. | The sign of the Cotton effect within the absorption bands of the chromane and nitro chromophores allows for the assignment of the absolute configuration (R or S). bhu.ac.in |

In practice, the absolute configuration is often determined by comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations or by applying empirical helicity rules established for similar chromane structures. bhu.ac.in The specific chiroptical properties are also known to be influenced by the solvent and the nature of other substituents on the molecule. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Theoretical Prediction of Chemical Behavior and Properties

Global Reactivity Parameters (Chemical Hardness, Softness, Electronegativity)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative framework within DFT to understand the chemical reactivity and stability of a molecule. scirp.org

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η) : Quantifies the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO energy gap; a large gap implies high hardness and high stability. scirp.orgnih.gov

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability and reactivity. A soft molecule is more reactive. scirp.orgnih.gov

These parameters are calculated using the following equations based on Koopmans' theorem:

I (Ionization Potential) ≈ -EHOMO

A (Electron Affinity) ≈ -ELUMO

Electronegativity, χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness, η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 nih.gov

For 6-nitro-2,2-dimethylchromene, the electron-donating chromene ring and the electron-withdrawing nitro group would significantly influence these parameters. The HOMO is expected to be localized on the electron-rich chromene part, while the LUMO would be centered on the nitro group. This would result in a relatively small HOMO-LUMO gap, indicating lower hardness (higher softness) and thus higher reactivity, which is consistent with experimental observations of its participation in reactions like epoxidation. rsc.org

Table 2: Illustrative Global Reactivity Descriptors (in eV) for a Substituted Norbornadiene Derivative calculated via DFT (Note: This table presents calculated values for a representative organic molecule to illustrate typical global reactivity parameters, as specific data for this compound is not available in the cited literature. Data sourced from dergipark.org.tr.)

| Parameter | Value (eV) |

| EHOMO | -6.02 |

| ELUMO | -1.34 |

| Ionization Potential (I) | 6.02 |

| Electron Affinity (A) | 1.34 |

| Energy Gap (I-A) | 4.68 |

| Electronegativity (χ) | 3.68 |

| Chemical Hardness (η) | 2.34 |

| Chemical Softness (S) | 0.21 |

Solvent Effects on Electronic Structure and Reactivity (Polarizable Continuum Model)

Chemical reactions and spectroscopic measurements are most often performed in a solvent, which can significantly alter a molecule's properties and reactivity. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used and efficient computational method to simulate these solvent effects. numberanalytics.com Instead of modeling individual solvent molecules, PCM treats the solvent as a continuous medium with a specific dielectric constant (ε). numberanalytics.com The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. youtube.com

This approach allows for the computation of properties in solution, such as optimized geometries, reaction energies, and electronic spectra. wikipedia.org For this compound, which possesses a significant dipole moment due to the nitro group, solvent polarity is expected to have a pronounced effect. In polar solvents, the ground state would be stabilized, and the energy of polar excited states could also be altered, leading to shifts in the UV-visible absorption spectrum (solvatochromism). rsc.org Indeed, experimental studies on the epoxidation of this compound have shown that solvent choice can influence stereoselectivity, highlighting the importance of solute-solvent interactions in determining its chemical behavior. ethz.ch

Non-Linear Optical (NLO) Properties Analysis (Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied intense electromagnetic field, such as a laser beam. This property is the basis for technologies like frequency conversion and optical switching. tcichemicals.com Organic molecules featuring an electron donor group connected to an electron acceptor group through a π-conjugated system often exhibit significant NLO properties. nih.govacadpubl.eu

The key parameters that quantify NLO response are:

Polarizability (α) : A measure of the linear distortion of the molecular electron cloud in an electric field.

First Hyperpolarizability (β) : The second-order NLO response, responsible for effects like second-harmonic generation. A high β value is desirable for NLO applications. nih.gov

This compound has the structural characteristics of an NLO chromophore: the chromene system acts as a π-conjugated bridge and an electron donor, while the nitro group is a strong electron acceptor. Computational methods, typically DFT, can be used to calculate the polarizability (α) and hyperpolarizability (β) tensors. These calculations would predict whether this compound has the potential to be a useful NLO material. A higher degree of intramolecular charge transfer from the chromene ring to the nitro group upon excitation generally correlates with larger hyperpolarizability values. nih.gov

Table 3: Illustrative NLO Properties for a Non-Fullerene Acceptor Compound (Note: This table presents calculated values for a representative organic NLO material to illustrate typical parameters, as specific data for this compound is not available in the cited literature. Data sourced from nih.gov.)

| Property | Value (esu) |

| Linear Polarizability ⟨α⟩ | 3.485 × 10-22 |

| First Hyperpolarizability (βtotal) | 13.44 × 10-27 |

| Second Hyperpolarizability ⟨γ⟩ | 3.66 × 10-31 |

Computational Studies of Lipophilicity (Log P) and its Relationship to Electronic Structure and Reactivity

Lipophilicity, commonly quantified as the logarithm of the octanol-water partition coefficient (Log P), is a critical physicochemical property in medicinal chemistry and environmental science. shd-pub.org.rs It describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one and influences its absorption, distribution, metabolism, and excretion (ADME) profile. ymerdigital.com

While Log P is often determined experimentally, computational methods provide a rapid and cost-effective means of prediction. innovareacademics.iniapchem.org These methods range from fragment-based approaches, which sum the contributions of molecular substructures, to property-based methods that use quantum mechanical calculations. shd-pub.org.rsiapchem.org DFT calculations using a solvation model like PCM can be employed to compute the free energy of solvation in both octanol (B41247) and water, from which Log P can be derived. shd-pub.org.rs

For this compound, its lipophilicity will be determined by the balance between the non-polar dimethylchromene backbone and the polar nitro group. Computational studies could predict its Log P value, offering insight into its potential bioavailability or environmental distribution. ymerdigital.com Furthermore, correlations can be drawn between electronic structure and lipophilicity; for instance, a molecule's dipole moment and polarizability, which are related to its reactivity descriptors, also play a role in its solvation and partitioning behavior. shd-pub.org.rs

Entropy and Molecular Flexibility within Computational Frameworks

The nitro group, being a strong electron-withdrawing group, influences the electronic distribution and can affect the rotational barriers around single bonds, thereby impacting the molecule's flexibility. research-nexus.net Computational methods such as Density Functional Theory (DFT) can be employed to calculate vibrational frequencies, which are then used to determine thermodynamic properties, including entropy. These calculations can provide insights into how substitutions on the chromene ring system alter the molecular flexibility and, consequently, its interaction with biological targets or its reactivity in chemical transformations.

A study on various 2,2-dimethylchromene derivatives using both Hartree-Fock and DFT methods indicated that despite differences in the computational approaches, the calculated properties, including those related to molecular flexibility, were consistent in predicting their potential as drug candidates. research-nexus.net

Computational Insights into Reaction Mechanisms

Computational chemistry offers a window into the intricate details of reaction mechanisms, providing information on transient species and energy profiles that are often difficult to capture through experimental means alone.

The study of reaction mechanisms heavily relies on the characterization of transition states and the calculation of associated energy barriers. For reactions involving chromene derivatives, theoretical investigations have been conducted to complement experimental findings. For instance, in the context of a multi-component synthesis of a 2H-chromene derivative, theoretical calculations at the B3LYP/6-31++g(d,p) level of theory were used to understand the proposed five-step mechanism. researchgate.net Although this study did not specifically focus on this compound, it demonstrates the utility of computational methods in elucidating reaction kinetics and mechanisms within this class of compounds. researchgate.net

In the asymmetric epoxidation of chromene derivatives, computational modeling of transition states has been instrumental in predicting and explaining stereoselectivity. dtu.dk The energy differences between diastereomeric transition states, which lead to different enantiomers, can be calculated, providing a rationale for the observed product distribution. For instance, dispersion effects, which can be modeled computationally, have been shown to play a significant role in stabilizing transition states and influencing stereoselectivity in the epoxidation of related compounds. ethz.ch

The epoxidation of this compound has been a subject of interest in several catalytic studies. cityu.edu.hkresearchgate.netrsc.orgrsc.org While these studies primarily report experimental results, the underlying principles of stereoselectivity are often rationalized through mechanistic proposals that could be further substantiated with transition state calculations. For example, the reversal of stereoselectivity observed in the epoxidation of 6-acetamido-7-nitro-2,2-dimethylchromene in different solvents was attributed to the formation of different active species of the Cr(salen) catalyst, a hypothesis that could be rigorously tested through computational modeling of the respective transition states. ethz.chethz.ch

Computational methods are increasingly used to elucidate entire reaction pathways and predict the selectivity of chemical reactions. researchgate.net For complex reactions, such as the photochemical ring-opening of chromenes, computational studies can help to discriminate between different possible mechanisms, such as sequential or parallel transformations. researchgate.net

In the context of this compound, computational tools can be applied to predict its reactivity in various transformations. For example, in cycloaddition reactions, the analysis of electronic properties like global electrophilicity and nucleophilicity, as well as local reactivity indices, can predict the regioselectivity of the reaction. mdpi.com A study on the [3+2] cycloaddition of a nitro-substituted formonitrile N-oxide with alkenes demonstrated that such calculations can reliably predict the formation of a specific regioisomer. mdpi.com

Furthermore, computational models are being developed to predict site- and regioselectivity in various organic reactions with high accuracy. researchgate.net These models can take into account factors like atomic charges and steric effects to predict the outcome of reactions on complex molecules. researchgate.net While specific computational studies on the reaction pathway elucidation and selectivity prediction for this compound are not prominently featured in the searched literature, the methodologies are well-established and could be readily applied. For instance, understanding the mechanism of the intramolecular cyclization of substituted phenyl propargyl ethers to form chromenes was aided by considering the electronic effects of substituents, a concept that is quantifiable through computational chemistry. jst.go.jp

The table below presents a summary of computational investigations relevant to the reactivity of chromene derivatives.

| Computational Aspect | Investigated Property | Relevant Findings for Chromene Derivatives |

| Entropy and Flexibility | Molecular Bioactivity | Entropy associated with molecular flexibility influences the bioactivity of 2,2-dimethylchromene derivatives. research-nexus.net |

| Transition State Analysis | Reaction Kinetics and Stereoselectivity | Theoretical calculations help in understanding reaction mechanisms and predicting the stereochemical outcome of reactions like epoxidation. researchgate.netdtu.dk |

| Reaction Pathway Elucidation | Regio- and Stereoselectivity | Computational models can predict the selectivity of reactions by analyzing electronic and steric factors. researchgate.netmdpi.com |

Photochemistry and Photochromic Phenomena

Photoreactivity of Nitrochromene Systems

The presence of a nitro group conjugated with the double bond in the chromene structure renders the nitroalkene moiety an excellent Michael acceptor. chim.it This electronic arrangement is central to the photoreactivity of these compounds. Visible light serves as a mild and efficient energy source to induce organic transformations, often involving single electron transfer (SET) processes to generate reactive radical species. rsc.orgresearchgate.net

Upon absorption of light, 6-nitro-2,2-dimethylchromene can undergo a variety of transformations. The application of visible light photocatalysis has emerged as a powerful tool for the synthesis and functionalization of chromene derivatives. nih.govd-nb.info These reactions often proceed through the generation of radical species under mild conditions. nih.govd-nb.info

The concept of electron localization, which describes the spatial confinement of electrons, is crucial in understanding the behavior of molecules upon photoexcitation. diva-portal.orgscipost.org Following photoionization, the distribution of electronic charge can be localized within the molecule on attosecond timescales. lu.se This localization is influenced by mechanisms such as quantum interference and laser-driven population transfer between electronic states. lu.se In complex systems, photoexcitation can lead to changes in the 4f electron occupancy and an increase in the 4f electron temperature, resulting in a 4f localization process. The electron localization function (ELF) is a theoretical tool used to map and analyze the regions of electron localization within a molecule, providing insights into chemical bonding and reactivity. diva-portal.org

Photochromism and Reversible Photochemical Interconversions

Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. uc.pt Spiropyrans, a class of compounds structurally related to chromenes, are well-known for their photochromic behavior. researchgate.netrsc.orgrug.nl

The photochromism of this compound and related nitrospiropyrans involves a reversible, light-induced electrocyclic ring-opening and ring-closing reaction. researchgate.netyoutube.commasterorganicchemistry.comrsc.org Upon UV irradiation, the colorless, closed spiropyran (SP) form undergoes cleavage of the C-O bond, leading to the formation of the colored, open-ring merocyanine (B1260669) (MC) isomer. uc.ptresearchgate.netresearchgate.net The reverse reaction, the ring-closure of the merocyanine back to the spiropyran, can be induced by visible light or can occur thermally. uc.ptresearchgate.net

The nitro group at the 6-position is known to facilitate the ring-opening process and stabilize the resulting merocyanine form. rsc.orgrug.nl The merocyanine can exist in several stereoisomeric forms, and the interconversion between them is also possible. rug.nl For instance, studies on related naphthopyrans show the formation of different merocyanine isomers, such as transoid-cis (TC) and transoid-trans (TT) forms, which have different thermal stabilities. researchgate.net

The efficiency of photochromic transformations is described by quantum yields. The quantum yield of photocoloration (Φ_col) represents the efficiency of the conversion from the closed form to the colored form upon irradiation. For nitro-substituted spiropyrans, the photocoloration quantum yield can be substantial, particularly in nonpolar solvents, but tends to decrease as the solvent polarity increases. rsc.org For example, in a study of various nitrospiropyrans, Φ_col values ranged from 0.3 to 0.8 in solvents of low polarity. rsc.org In the case of 5,6-benzo(2H)dimethylchromene in 3-methylpentane (B165638) at low temperatures, the quantum yield for the formation of the initial colored form was found to be 0.42. nih.gov

The quantum yield of photobleaching (Φ_bleach) quantifies the efficiency of the reverse process, either photochemically or thermally. Visible light irradiation can induce the ring-closure from the merocyanine back to the spiropyran. The quantum yield for this process is often lower than that of photocoloration. researchgate.net For 5,6-benzo(2H)dimethylchromene, the quantum yield for the photochemical conversion of the colored form back was 0.10. nih.gov

Table 1: Photocoloration and Photobleaching Quantum Yields of Selected Chromene Derivatives

| Compound | Solvent | Photocoloration Quantum Yield (Φ_col) | Photobleaching Quantum Yield (Φ_bleach) | Reference |

| Nitrospiropyrans (general) | Low polarity solvents | 0.3 - 0.8 | - | rsc.org |

| Nitrospiropyrans (general) | High polarity solvents | < 0.2 | - | rsc.org |

| 5,6-benzo(2H)dimethylchromene | 3-methylpentane | 0.42 | 0.10 | nih.gov |

In the absence of light, the colored merocyanine form can thermally revert to the more stable colorless spiropyran form. The rate of this thermal bleaching or relaxation is highly dependent on the molecular structure, the solvent, and the temperature. rsc.org The kinetics of this process are often described by a first-order rate constant (k_th) and are characterized by an activation energy (Ea) and a pre-exponential factor (A). rsc.org

For nitro-substituted spiropyrans, the relaxation time can vary significantly, from seconds to hours, depending on the specific substituents and the polarity of the solvent. rsc.org Increasing solvent polarity generally leads to a slower thermal decay, which is reflected in a higher activation energy. rsc.org For instance, activation energies for the thermal relaxation of various nitrospiropyrans have been reported to be in the range of 75–105 kJ mol⁻¹. rsc.org Studies on 2,2-diphenyl-5,6-benzo(2H)chromene have shown that the activation energy for the thermal ring-closure of the cis-trans isomer is approximately 77 kJ mol⁻¹ and is largely independent of solvent polarity. researchgate.net

Table 2: Kinetic Parameters for Thermal Relaxation of Photoproducts of Selected Chromene Derivatives

| Compound | Solvent | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Relaxation Time (τ) at 25°C | Reference |

| Nitrospiropyran (Compound 5) | Methylcyclohexane | 75 - 105 | 10¹² - 10¹⁵ | 2 s | rsc.org |

| Nitrospiropyran (Compound 7) | Ethanol (B145695) | 75 - 105 | 10¹² - 10¹⁵ | 10⁴ s | rsc.org |

| 2,2-diphenyl-5,6-benzo(2H)chromene | Various | ~77 | ~10¹² | - | researchgate.net |

Wavelength Dependence of Photolytic Reactions

The photochemical reactions of chromene derivatives are well-known to be highly dependent on the wavelength of the incident light. nih.govresearchgate.net This dependence arises because different electronic transitions are induced at different excitation wavelengths, potentially leading to the population of different excited states with distinct chemical reactivities. nih.gov In the case of this compound, the photolytic behavior is primarily governed by the photochromic ring-opening of the pyran ring.

Irradiation of the parent 2,2-dimethylchromene scaffold typically leads to the cleavage of the C-O bond of the pyran ring, forming a colored, open-ring isomer known as a merocyanine. The efficiency of this photochromic transformation, often quantified by the photocoloration quantum yield (Φ), can vary with the excitation wavelength. Generally, for many photochromic compounds, irradiation at shorter wavelengths, which corresponds to excitation to higher vibrational levels of the first excited singlet state (S1) or to higher electronic states (S2, S3, etc.), results in a higher quantum yield for the ring-opening reaction. researchgate.net

For nitro-substituted aromatic compounds, the photochemical pathways can be even more complex. The orientation of the nitro group relative to the aromatic ring system plays a crucial role in the deactivation pathways of the excited state. nih.gov In some cases, irradiation into different absorption bands can lead to different photochemical outcomes. For instance, in a study on 8-nitro-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a structurally related heterocyclic compound, a reversible photoreaction was observed only upon irradiation of the long-wavelength absorption band (λ > 450 nm). researchgate.net In contrast, excitation into the short-wavelength absorption band (290 < λ < 350 nm) resulted in no observable photochemical reaction, with the excited state deactivating through non-reactive pathways. researchgate.net This suggests that the specific nature of the excited state populated is critical to the observed reactivity.

While specific quantum yield data for the photolysis of this compound at various wavelengths is not extensively documented in publicly available literature, the general principles of chromene and nitroaromatic photochemistry suggest a significant wavelength dependence. The table below illustrates a hypothetical, yet representative, example of how the photocoloration quantum yield might vary with excitation wavelength, based on typical observations for related compounds. researchgate.netmdpi.com

Table 1: Illustrative Wavelength Dependence of Photocoloration Quantum Yield (Φ) for a Nitro-Substituted Chromene

| Excitation Wavelength (nm) | Absorption Band | Relative Quantum Yield (Φ) | Primary Photochemical Process |

| 313 | S0 → S2 | High | Ring-Opening |

| 365 | S0 → S1 | Moderate | Ring-Opening |

| > 400 | Tail of S0 → S1 | Low / Negligible | Primarily Non-reactive Deactivation |

This table is illustrative and based on general principles of chromene photochemistry. The values are not specific experimental data for this compound.

The choice of irradiation wavelength can be a powerful tool to control the photochemical outcome, a concept known as wavelength selectivity. nih.gov By selecting a specific wavelength, it is possible to preferentially populate a reactive excited state, thereby maximizing the yield of the desired photoproduct, or to avoid unwanted side reactions that may originate from other excited states.

Spectroscopic Analysis of Excited States and Transient Species in Photoreactions

To understand the mechanism of the photochemical reactions of this compound, it is essential to identify and characterize the short-lived intermediates that are formed upon photoexcitation. Transient absorption spectroscopy is a powerful technique used for this purpose, allowing for the observation of excited states and transient species on timescales ranging from femtoseconds to seconds. rsc.org

Upon absorption of a photon, the this compound molecule is promoted from its electronic ground state (S0) to an excited singlet state (S1, S2, etc.). From here, a cascade of events can occur. The initial photoreaction is the cleavage of the C-O bond in the pyran ring, which is believed to occur on an ultrafast timescale, often in the picosecond range. researchgate.net This leads to the formation of a transient open-ring isomer, the merocyanine.

The transient absorption spectrum of the merocyanine form is characterized by a strong absorption band in the visible region of the spectrum, which is responsible for the observed photochromism. The position of this absorption maximum is sensitive to the polarity of the solvent and the substitution pattern on the chromene skeleton. The nitro group, being a strong electron-withdrawing group, is expected to cause a significant red-shift (bathochromic shift) of the absorption band of the merocyanine isomer compared to unsubstituted chromenes.

The excited-state dynamics of nitroaromatic compounds are known to be complex, often involving very fast intersystem crossing from the singlet excited state to the triplet manifold. rsc.org Therefore, in addition to the singlet excited state and the open-ring merocyanine isomer, triplet states of both the closed and open forms could be involved as transient species.

Flash photolysis studies on related chromene derivatives have identified multiple transient species with different lifetimes, corresponding to different stereoisomers of the open-ring form (e.g., trans-trans, trans-cis) and potentially triplet states. researchgate.netresearchgate.net For example, a study on 8-nitro-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline identified three distinct transient species with decay rate constants that were largely independent of solvent polarity. researchgate.net

The following table summarizes the expected transient species and their characteristic spectroscopic signatures for a nitro-substituted chromene undergoing photoreaction.

Table 2: Spectroscopic Characteristics of Potential Transient Species in the Photoreaction of this compound

| Transient Species | Formation Timescale | Lifetime | Characteristic Absorption (λmax) | Deactivation Pathway |

| Excited Singlet State (S1) | Femtoseconds | Picoseconds | ~400-500 nm | Ring-opening, Intersystem Crossing, Fluorescence |

| Triplet State (T1) | Picoseconds | Nanoseconds to Microseconds | ~450-550 nm | Energy transfer, Phosphorescence |

| Open-Ring Merocyanine (cis-isomer) | Picoseconds | Nanoseconds to Milliseconds | ~550-650 nm (Solvent dependent) | Isomerization, Thermal ring-closure |

| Open-Ring Merocyanine (trans-isomer) | Nanoseconds to Microseconds | Seconds to Minutes | ~550-650 nm (Solvent dependent) | Thermal ring-closure |

This table is a generalized representation based on data from various chromene and nitroaromatic compounds. researchgate.netresearchgate.netresearchgate.net The exact values for this compound may vary.

The detailed analysis of these transient absorption spectra, including their rise and decay kinetics, provides crucial insights into the sequence of events following photoexcitation, the structure of the intermediates, and the mechanism of both the forward (coloration) and reverse (decoloration) reactions.

Advanced Applications in Chemical Synthesis and Materials Technology

Role as Building Blocks in Complex Organic Architectures

The inherent reactivity of 6-Nitro-2,2-dimethylchromene makes it an ideal starting point for the synthesis of a variety of complex organic molecules, particularly those containing fused heterocyclic rings. Its utility also extends to the realm of asymmetric synthesis, where it serves as a crucial intermediate in the preparation of chiral compounds.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, as these structures often exhibit significant biological activity and unique photophysical properties. This compound has proven to be an effective precursor for the construction of such elaborate molecules.

For instance, the synthesis of chromenoquinolines can be achieved through cyclization reactions involving derivatives of this compound. researchgate.net These reactions often capitalize on the reactivity of the nitro group and the adjacent aromatic ring to build the quinoline (B57606) moiety. The general strategy involves the reduction of the nitro group to an amine, followed by a condensation reaction with a suitable carbonyl compound and subsequent cyclization to form the fused quinoline ring system. chim.it The resulting chromenoquinoline derivatives are of significant interest due to their potential applications in various fields, including as pharmaceuticals and functional dyes. nou.edu.ng

Similarly, this compound can be utilized in the synthesis of furochromenones . These compounds, characterized by a furan (B31954) ring fused to the chromenone core, can be accessed through multi-step reaction sequences starting from the nitrochromene derivative. One approach involves the transformation of the nitro group into a functionality that can participate in the formation of the furan ring. For example, domino annulation reactions of 2-aryl-3-nitrochromenes have been shown to produce complex dibenzofuran (B1670420) derivatives, highlighting the versatility of the nitrochromene scaffold in building fused ring systems. researchgate.net The synthesis of furo[3,2-c]coumarins has also been explored, demonstrating the broader applicability of chromene derivatives in constructing such heterocyclic architectures. acs.org

The following table summarizes some of the fused heterocyclic compounds that can be synthesized from this compound and related nitrochromenes:

| Fused Heterocyclic Compound | Synthetic Approach | Key Reaction Type |

| Chromenoquinolines | Reduction of nitro group followed by condensation and cyclization | Cyclization |

| Furochromenones | Domino annulation reactions | Annulation |

| Dihydrofuro[2,3-c]chromenes | Domino annulation with pivaloylacetonitriles | Annulation |

| Tetrahydro-6H-benzo[c]chromenes | [4 + 2] annulation with curcumins | Annulation |

This table provides a generalized overview of synthetic strategies.

The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry. rsc.org this compound serves as a valuable prochiral substrate in a variety of asymmetric transformations, enabling the synthesis of optically active compounds with high enantiomeric excess.

A prominent application is in asymmetric epoxidation reactions . The double bond within the chromene ring can be selectively epoxidized using chiral catalysts, leading to the formation of chiral epoxides. These epoxides are versatile intermediates that can be further transformed into a range of other chiral molecules. For instance, the enantioselective epoxidation of this compound has been successfully achieved with high enantiomeric excess (ee) using manganese(III)-salen complexes as catalysts. iitm.ac.inepa.govrsc.org In some cases, enantiomeric excesses of up to 93-100% have been reported for the epoxidation of this compound. iitm.ac.inrsc.org The presence of the electron-withdrawing nitro group can influence the reactivity of the double bond and the stereochemical outcome of the reaction. iitm.ac.in

Furthermore, this compound can be employed in other asymmetric reactions, such as asymmetric dihydroxylation and catalytic asymmetric hydroboration , to introduce chirality. nih.gov The resulting chiral diols and alcohols are valuable building blocks for the synthesis of more complex chiral natural products and pharmaceuticals. The kinetic resolution of chromenes via Cu-catalyzed asymmetric hydroboration has been shown to be a highly efficient method for producing chiral flavan-3-ols. nih.gov

The following table outlines some of the asymmetric reactions where this compound and related chromenes are used as intermediates:

| Asymmetric Reaction | Catalyst Type | Product Type | Reported Enantiomeric Excess (ee) |

| Epoxidation | Chiral Mn(III)-salen complexes | Chiral epoxides | Up to 100% iitm.ac.in |

| Epoxidation | Graphene oxide-supported catalysts | Chiral epoxides | Up to 93% rsc.org |

| Hydroboration | Copper-catalyzed | Chiral flavan-3-ols | >99% for most products nih.gov |

The enantiomeric excess can vary depending on the specific catalyst, reaction conditions, and substrate.

Optoelectronic Materials and Organic Semiconductors

The unique electronic properties of the nitro group, combined with the conjugated system of the chromene ring, make this compound and its derivatives attractive candidates for applications in optoelectronic materials and organic semiconductors. rsc.org These materials are at the forefront of next-generation electronic devices, offering advantages such as flexibility, low cost, and solution processability.

The efficiency of organic electronic devices is critically dependent on the charge transport properties of the organic semiconductor material. The design of molecules with enhanced charge transport capabilities is therefore a key area of research. In the context of this compound derivatives, several design principles can be employed to improve their performance as organic semiconductors.

One important factor is the molecular packing in the solid state. The way molecules arrange themselves in a thin film significantly impacts the overlap of their π-orbitals, which is crucial for efficient charge hopping between adjacent molecules. Introducing substituents that promote favorable π-π stacking can enhance charge mobility.

Another key aspect is the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nitro group is a strong electron-withdrawing group, which effectively lowers the LUMO energy level of the chromene system. rsc.org This is a desirable characteristic for n-type semiconductors, as it facilitates the injection of electrons from the electrode. Further modification of the molecular structure with other electron-withdrawing or electron-donating groups can be used to fine-tune the HOMO and LUMO energy levels to match the work functions of the electrodes and optimize device performance.

Finally, enhancing the structural planarity and conjugation of the molecule can also lead to improved charge transport. acs.org By extending the π-conjugated system through the addition of other aromatic or unsaturated groups, the delocalization of electrons is increased, which can result in higher charge carrier mobility.

Organic semiconductors can be broadly classified as p-type (hole-transporting) or n-type (electron-transporting). While a wide variety of p-type materials are available, the development of stable and efficient n-type organic semiconductors remains a challenge. The presence of the strongly electron-withdrawing nitro group makes this compound derivatives promising candidates for n-type materials. rsc.org

The low-lying LUMO energy level, a direct consequence of the nitro group's electronic effect, facilitates the injection and transport of electrons. rsc.org This makes these materials suitable for use in the electron-transporting layer of various organic electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). Research into nitro-functionalized fluorenone derivatives has demonstrated their potential as air-stable n-type organic semiconductors, showcasing the viability of using the nitro group in the design of such materials. rsc.org

The chromene scaffold is a well-known chromophore, and its derivatives often exhibit interesting photophysical properties, including fluorescence. While the nitro group is often considered a "killer of luminescence," there are instances where nitro-containing compounds can exhibit fluorescence and even laser activity. dtic.mil

Certain nitro-substituted pyrromethene-BF2 complexes, for example, have shown laser action, challenging the general assumption about nitro compounds. dtic.mil While specific data on the laser dye properties of this compound itself is limited, the broader class of chromenes and related heterocyclic systems has been investigated for such applications.

Optical brighteners , also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. wikipedia.org The fundamental principle relies on fluorescence. While many commercial optical brighteners are based on stilbene (B7821643) derivatives, the inherent fluorescence of some chromene derivatives suggests their potential in this area. wikipedia.org The specific absorption and emission characteristics of this compound and its derivatives would need to be evaluated to determine their suitability as optical brighteners.

Advanced Catalysis and Process Chemistry

Progress in catalysis and chemical engineering has led to more efficient, scalable, and environmentally benign methods for producing chromene derivatives. These advancements are pivotal for transitioning laboratory-scale syntheses to industrial applications, addressing challenges of yield, purity, and environmental impact.

The shift from homogeneous to heterogeneous catalysis in chromene synthesis marks a significant step towards sustainable chemical manufacturing. Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and operational costs. researchgate.net A variety of solid catalysts have been developed, demonstrating high efficacy under mild and often environmentally friendly conditions.

Several types of heterogeneous catalysts have proven effective:

Nanocrystalline Magnesium Oxide (MgO): Nano-sized MgO has been successfully used as a reusable catalyst for the synthesis of 2-amino-4H-chromenes in aqueous media at room temperature. tandfonline.com This method offers excellent yields and short reaction times, with the catalyst being reusable for several cycles without significant loss of activity. tandfonline.com

Scolecite: A natural zeolite, scolecite, has been employed as a heterogeneous catalyst in the multicomponent, one-pot synthesis of 4H-chromene derivatives under microwave irradiation, leading to quantitative yields. tandfonline.com

Zeolite-Y Supported ZnO Nanoparticles: A highly active catalyst consisting of zinc oxide nanoparticles loaded onto zeolite-Y (ZnO@zeolite-Y) has been used for the solvent-free synthesis of 2-amino-4H-chromenes, highlighting a green synthetic approach. orgchemres.org

Aminosilane-Modified Perlite-Geopolymer (GPM): A novel GPM catalyst has been developed for the synthesis of 4H-chromene derivatives in ethanol (B145695) at room temperature. acs.org This system provides excellent yields (90-98%) and high recyclability, maintaining over 90% activity after five cycles. acs.org

Functionalized Mesoporous Silica (B1680970): Aminopropyl-functionalized mesoporous silica materials serve as effective solid-base catalysts for various condensation reactions, including the synthesis of chromene derivatives. rhhz.net Their high surface area and tunable properties make them versatile and efficient.

Magnetic Nanocatalysts: To facilitate even easier catalyst recovery, magnetic nanocatalysts, such as Fe3O4@SiO2@BHA-Cu(II), have been prepared. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and have shown excellent performance in producing chromene-related structures. researchgate.netajgreenchem.com

Specifically for reactions involving substituted chromenes like this compound, specialized chiral catalysts have been developed. For instance, chiral salen Mn(III) complexes immobilized on supports like zinc phosphonate-phenylenevinylene-phenylene (ZnPS-PVPA) or graphene oxide have been used in the asymmetric epoxidation of olefins, including this compound. researchgate.netrsc.org These heterogeneous systems demonstrate high conversion rates and enantioselectivity. researchgate.net

Table 1: Comparison of Heterogeneous Catalysts in Chromene Synthesis

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Key Advantages |

| Nanocrystalline MgO tandfonline.com | Benzaldehyde, malononitrile, resorcinol | Aqueous media, room temperature, 20 min | 91 | Environmentally benign, high yield, short reaction time, catalyst reusability. |

| Scolecite tandfonline.com | Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, malononitrile | Microwave irradiation, catalytic amount | Quantitative | Superior to other methods, broad biological activity of products. |

| ZnO@zeolite-Y orgchemres.org | Aldehydes, 2-naphthol, malononitrile | Solvent-free | Good | High environmental compatibility, reusable catalyst, easy product isolation. |

| GPM Catalyst acs.org | Aldehyde derivatives, malononitrile, β-diketone | Ethanol, room temperature | 90-98 | Mild conditions, eco-friendly, high recyclability (>90% after 5 cycles). |

| Eggshell/Fe3O4 ajgreenchem.com | Aldehyde, malononitrile, 1,3-dicarbonyl compounds | Mild conditions | Quantitative | Green and biodegradable, easy recovery and reusability, simple workup. |

| Chiral Salen-Mn(III) on ZnPS-PVPA researchgate.net | This compound | Asymmetric epoxidation | >99 (conv%) | High catalytic performance, reusability, suitable for large-scale reactions. |

Continuous flow chemistry offers a powerful alternative to traditional batch processing for the synthesis of chromenes, providing significant advantages in terms of safety, scalability, and process control. dokumen.pub Flow reactors, characterized by their high surface-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and rapid mixing. researchgate.net This is particularly crucial for highly exothermic reactions, which can pose safety risks in large-scale batch reactors. researchgate.net

Several continuous flow systems have been developed for chromene synthesis:

Basic Alumina (B75360) Supported Synthesis: A continuous flow method using basic alumina as a solid-supported catalyst has been developed for the one-pot, three-component synthesis of various chromene derivatives. This protocol avoids the use of strong acid catalysts and allows for catalyst reuse, achieving higher yields in shorter reaction times. researchgate.net

ThalesNano H-Cube Pro™ System: A one-step continuous-flow protocol has been optimized for preparing chromene derivatives from aromatic aldehydes, α-cyanomethylene compounds, and naphthols. akjournals.com Operating at elevated pressure (~25 bar) with short residence times (<2 min) in an environmentally friendly solvent (2-methyltetrahydrofuran), this method is efficient, safe, fast, and modular. akjournals.com

Extruder-Grinder Systems: A novel continuous system combining an extruder and a grinder enables catalyst-free and solvent-free synthesis of highly functionalized chromenes under mild, temperature-controlled conditions. researchgate.net This mechanochemical approach can produce impressive yields (75-98%) within very short reaction times (2–10 minutes), significantly reducing waste and energy consumption, making it ideal for large-scale industrial production. researchgate.net

The scalability of flow chemistry is a key advantage; instead of increasing the size of the reactor vessel, production is scaled up by extending the operational time or by "numbering-up" (running multiple reactors in parallel). researchgate.net This approach maintains optimal reaction conditions regardless of scale, ensuring consistent product quality.

Table 2: Continuous Flow Methods for Chromene Synthesis

| Flow System | Catalyst/Conditions | Key Features | Advantages |

| Basic Alumina Support researchgate.net | Solid-supported basic alumina | One-pot, three-component condensation. | Mild conditions, simple workup, reusable catalyst, high yields, short reaction time. |

| ThalesNano H-Cube Pro™ akjournals.com | Base-catalyzed | Elevated pressure (~25 bar), short residence time (<2 min), uses 2-MeTHF solvent. | Efficient, safer, faster, modular, high yields, easy purification. |

| Extruder-Grinder System researchgate.net | Catalyst-free, solvent-free | Temperature-controlled mechanochemical synthesis. | Ultrafast (2-10 min), high yields (75-98%), reduces waste, saves energy, suitable for large-scale production. |

The synthesis of chromenes, including this compound, is increasingly being aligned with the principles of green chemistry. researchgate.net These protocols aim to minimize environmental impact by using sustainable materials, reducing waste, and improving energy efficiency. acs.org

Key aspects of green chemistry in chromene synthesis include:

Eco-friendly Solvents: There is a significant trend towards replacing hazardous organic solvents with greener alternatives. Water, ethanol, and water-ethanol mixtures are commonly used. acs.orgnih.gov For instance, the synthesis of 2-amino-4H-chromenes has been effectively carried out in aqueous media. tandfonline.com Magnetized Distilled Water (MDW) has also been explored as a green-promoting medium, offering simplicity and high yields without organic solvents. ijcce.ac.ir

Reusable and Benign Catalysts: The development of heterogeneous and biodegradable catalysts is central to green chromene synthesis. researchgate.netajgreenchem.com Catalysts derived from natural sources, such as eggshells, or those that can be easily recycled, like magnetic nanoparticles, contribute to waste reduction. ajgreenchem.com Organocatalysts like pyridine-2-carboxylic acid are also being used as sustainable and rapid options. nih.gov

Energy-Efficient Methods: Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis are employed to reduce energy consumption and shorten reaction times compared to conventional heating methods. tandfonline.comresearchgate.net Many green protocols are designed to proceed efficiently at room temperature, further minimizing energy demands. tandfonline.comacs.org

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs) are inherently green as they combine several starting materials in a single step, leading to complex products while maximizing atom economy and reducing the need for intermediate separation and purification steps. nih.gov Green metrics, such as a high Atom Economy and a low E-factor (Environmental factor), are used to quantify the environmental performance of these synthetic routes. acs.orgnih.gov

Table 3: Examples of Green Chemistry Protocols for Chromene Synthesis

| Protocol | Catalyst/Solvent | Green Chemistry Principles Applied |

| Pyridine-2-carboxylic acid Catalysis nih.gov | Pyridine-2-carboxylic acid / Water-EtOH mixture | Use of a recyclable organocatalyst, green solvent, high atom economy (99.36%), low E-factor (16.68). |